molecular formula C15H12O4 B184943 Methyl 4-benzoyloxybenzoate CAS No. 75915-29-6

Methyl 4-benzoyloxybenzoate

Cat. No. B184943
CAS RN: 75915-29-6
M. Wt: 256.25 g/mol
InChI Key: YKHLWWUNXPXTQJ-UHFFFAOYSA-N
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Description

Methyl 4-benzoyloxybenzoate, also known as methyl benzoate, is a colorless liquid with a sweet, fruity odor. It is widely used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has significant scientific research applications due to its unique chemical properties.

Mechanism of Action

The exact mechanism of action of Methyl 4-benzoyloxybenzoate 4-benzoyloxybenzoate is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell death. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Methyl 4-benzoyloxybenzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been found to have anti-inflammatory properties, which may be useful in treating inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

Methyl 4-benzoyloxybenzoate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial and antioxidant properties make it a useful tool for studying these processes. However, its use is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are a number of potential future directions for research on Methyl 4-benzoyloxybenzoate 4-benzoyloxybenzoate. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, its anti-inflammatory properties may be useful in developing new treatments for inflammatory conditions. Finally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

Methyl 4-benzoyloxybenzoate can be synthesized through the esterification of benzoic acid and methanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of Methyl 4-benzoyloxybenzoate benzoate and water. The reaction can be monitored using gas chromatography to determine the purity of the product.

Scientific Research Applications

Methyl 4-benzoyloxybenzoate has been extensively studied for its antimicrobial and antioxidant properties. It has been shown to have significant antibacterial activity against a variety of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have potent antioxidant activity, which may be useful in preventing oxidative damage in cells.

properties

CAS RN

75915-29-6

Product Name

Methyl 4-benzoyloxybenzoate

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

methyl 4-benzoyloxybenzoate

InChI

InChI=1S/C15H12O4/c1-18-14(16)12-7-9-13(10-8-12)19-15(17)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

YKHLWWUNXPXTQJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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